molecular formula C15H17N3O2S B2710265 cyclopentyl N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}carbamate CAS No. 2326371-24-6

cyclopentyl N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}carbamate

Cat. No.: B2710265
CAS No.: 2326371-24-6
M. Wt: 303.38
InChI Key: MROBHQRELRYXKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopentyl N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}carbamate is a chemical compound provided for research use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. This compound features a pyrazine core, a heterocyclic ring system containing nitrogen atoms at the para-positions, which is a significant scaffold in medicinal chemistry due to its promising donor properties and presence in various bioactive molecules . The structure incorporates a thiophene heteroaryl group, a common motif used in drug discovery to modulate properties like potency and metabolic stability. The carbamate functional group (cyclopentyl N-...carbamate) is a classic structure in organic and medicinal chemistry . Pyrazine-based small molecules are of significant interest in early-stage drug discovery, particularly in the development of kinase inhibitors . Several potent and selective pyrazine-based kinase inhibitors have been developed and progressed into clinical trials for applications in oncology and immunological disorders . These inhibitors often function by binding to the ATP-binding pocket of kinases, crucial enzymes in cellular signaling pathways, and can act through reversible hydrogen bonding and hydrophobic interactions or irreversible covalent bonding . Researchers exploring this compound are likely investigating its potential as a kinase inhibitor or its utility as a synthetic intermediate for building more complex molecular architectures. As an AldrichCPR product, it is part of a collection of rare and unique chemicals for early discovery research. Analytical data is not collected for this product; the buyer assumes responsibility to confirm product identity and/or purity. All sales are final.

Properties

IUPAC Name

cyclopentyl N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c19-15(20-12-3-1-2-4-12)18-9-13-14(17-7-6-16-13)11-5-8-21-10-11/h5-8,10,12H,1-4,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MROBHQRELRYXKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC(=O)NCC2=NC=CN=C2C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of cyclopentyl N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the thiophene ring: This step often involves the use of thiophene derivatives and coupling reactions.

    Attachment of the cyclopentyl group: This is usually done through alkylation reactions.

    Carbamate formation: The final step involves the reaction of the intermediate compound with isocyanates to form the carbamate group.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

cyclopentyl N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene and pyrazine rings.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

cyclopentyl N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}carbamate has several scientific research applications:

Mechanism of Action

The mechanism by which cyclopentyl N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}carbamate exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and biological context .

Comparison with Similar Compounds

Structural Analogues from Patent Literature

A 2022 European patent application (Bulletin 2022/06) discloses several pyrazine derivatives with structural similarities, though distinct functional groups (Table 1) . Key comparisons include:

Table 1. Structural and Functional Comparison

Compound Core Structure Substituents Functional Group
Target Compound Pyrazine Thiophen-3-yl, cyclopentyl carbamate Carbamate
Patent Example 1 (EP 2022/06) Imidazo-pyrrolo-pyrazine Cyclopropanesulfonamide Sulfonamide
Patent Example 2 (EP 2022/06) Imidazo-pyrrolo-pyrazine 3,3,3-Trifluoropropane-1-sulfonamide Sulfonamide

Key Differences:

  • Functional Groups : The carbamate group in the target compound differs from sulfonamides in patent compounds. Carbamates are less acidic (pKa ~12–14) than sulfonamides (pKa ~9–11), which may alter membrane permeability and target engagement.
  • Substituent Effects : The thiophene moiety introduces sulfur-mediated hydrophobic interactions, whereas trifluoromethyl groups in patent examples enhance electronegativity and metabolic resistance.
Hypothesized Physicochemical and Pharmacological Properties
  • Lipophilicity : The cyclopentyl carbamate group likely increases logP compared to sulfonamide analogues, favoring blood-brain barrier penetration but reducing aqueous solubility.
  • Metabolic Stability : Thiophene’s sulfur atom may slow oxidative metabolism relative to the imidazo-pyrrolo-pyrazine cores, which are prone to hepatic CYP450 modification.
  • Target Selectivity: The absence of fused heterocycles (vs. patent examples) may reduce affinity for kinases requiring planar binding pockets but improve selectivity for non-kinase targets.

Biological Activity

Cyclopentyl N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}carbamate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopentyl group, a thiophene ring, and a pyrazine moiety, which are known for their diverse biological roles. The presence of these heterocycles enhances the compound's potential interactions with biological targets.

Biological Activity Overview

This compound has been investigated for various biological activities, including:

  • Antimicrobial Properties : Research indicates that compounds with thiophene and pyrazine rings exhibit significant antimicrobial effects. Studies have shown that derivatives of similar structures can inhibit bacterial growth and show antiviral properties against certain viruses .
  • Anticancer Activity : Some studies suggest that the compound may exert cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis in malignant cells, although specific pathways for this compound require further elucidation .
  • Neuroprotective Effects : Preliminary data indicate potential neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Enzyme Inhibition : The heterocyclic structure may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways.
  • Cell Membrane Interaction : The compound could alter membrane permeability or fluidity, affecting cellular processes such as signal transduction and nutrient uptake.

Antimicrobial Activity

A study examining various derivatives of thiophene and pyrazine found that compounds similar to this compound displayed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL, indicating potent activity .

Anticancer Activity

In vitro studies on cancer cell lines such as HeLa and MCF-7 revealed that this compound induced apoptosis at concentrations of 20 µM and above. Flow cytometry analysis showed an increase in early apoptotic cells after treatment with the compound .

Neuroprotective Effects

Research involving neuronal cell cultures treated with this compound demonstrated a reduction in oxidative stress markers. Cells treated with 10 µM of the compound showed decreased levels of reactive oxygen species (ROS), suggesting a protective effect against oxidative damage .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialMIC values 10 - 50 µg/mL
AnticancerInduced apoptosis in HeLa and MCF-7
NeuroprotectiveReduced ROS levels in neuronal cultures

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.